2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Overview
Description
2-(1-Bromo-2-fluoropropan-2-yl)thiophene is a chemical compound characterized by a thiophene ring substituted with a 1-bromo-2-fluoropropan-2-yl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromo-2-fluoropropan-2-yl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the reaction of thiophene with bromine and fluorine sources under controlled conditions. The reaction can be carried out in the presence of a suitable catalyst to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products and environmental impact. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromo-2-fluoropropan-2-yl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce corresponding saturated compounds.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(1-Bromo-2-fluoropropan-2-yl)thiophene has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in cross-coupling reactions and other synthetic transformations.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets.
Industry: Its unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Bromo-2-fluoropropan-2-yl)thiophene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(1-Bromo-2-fluoropropan-2-yl)thiophene is similar to other halogenated thiophenes, such as 2-(1-chloro-2-fluoropropan-2-yl)thiophene and 2-(1-bromo-2-chloropropan-2-yl)thiophene. its unique combination of bromine and fluorine atoms imparts distinct reactivity and properties compared to these compounds. This uniqueness makes it particularly valuable in specific applications where the presence of both halogens is advantageous.
Properties
IUPAC Name |
2-(1-bromo-2-fluoropropan-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFS/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTAZTPOVMVSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CS1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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